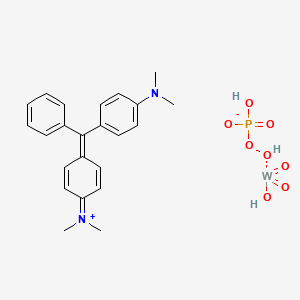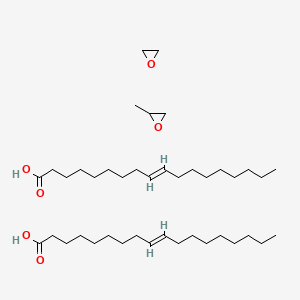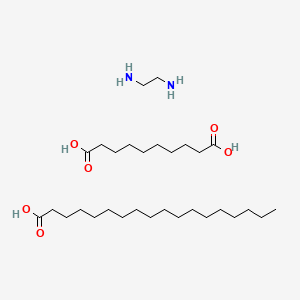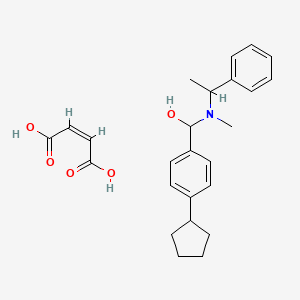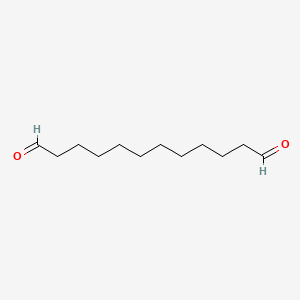
Dodecanedial
Vue d'ensemble
Description
Dodecanedial is a chemical compound with the CAS Number: 38279-34-4 . It has a molecular weight of 198.31 and its molecular formula is C12H22O2 .
Synthesis Analysis
Dodecanedial can be synthesized from 1,12-dodecanediol, which is a diol with long-chain and can be synthesized by reduction from dodecanedioic acid . In one study, the melt polycondensation method was used to synthesize aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms .
Molecular Structure Analysis
The molecular structure of Dodecanedial is represented by the formula C12H22O2 . The average mass is 198.302 Da and the monoisotopic mass is 198.161987 Da .
Chemical Reactions Analysis
Dodecanedial can participate in addition-condensation reactions. For instance, it can react with resorcinol in ethanol at 80 °C for 48 hours in a dynamic covalent chemistry (DCC) strategy .
Physical And Chemical Properties Analysis
Dodecanedial has a melting point of 49-51 degrees Celsius . Its molecular weight is 198.31 .
Applications De Recherche Scientifique
Surfactant-Enhanced Remediation
Surfactant-enhanced solubilization of residual hydrocarbons in soil suggests a method for the recovery of contaminants like dodecane from aquifers. Surfactants can increase the solubility of hydrophobic compounds, enabling their removal from contaminated sites. This approach demonstrates the potential of nonionic surfactants in enhancing the recovery of residual hydrocarbons, thereby addressing soil and groundwater contamination (Pennell, Abriola, & Weber, 1993).
Thermal Energy Storage
Thermal energy storage applications in buildings can be advanced by incorporating dodecanol into cement to create form-stable composite phase change materials (PCMs). This novel material can store thermal energy, significantly reducing energy consumption in buildings. The composite's chemical stability and thermal properties underscore its suitability for thermal energy storage, contributing to more sustainable construction practices (Memon, Lo, Cui, & Barbhuiya, 2013).
Hydrocarbon Reforming
The steam reforming of dodecane in a palladium alloy membrane reactor for hydrogen production has been studied, with a focus on the influence of pre-reforming. This research highlights the importance of pre-reforming in preventing catalyst and membrane deactivation, thereby enhancing hydrogen yield. Such studies contribute to the development of more efficient processes for hydrogen production from hydrocarbons, a critical step towards sustainable energy solutions (Miyamoto, Hayakawa, Kamata, Arakawa, & Uemiya, 2011).
Biocatalysis and Bioengineering
Whole-cell biocatalysis has been employed to oxyfunctionalize medium-chain alkanes, such as dodecane, into valuable diols. This process leverages cytochrome P450 monooxygenase to hydroxylate dodecane at specific positions, demonstrating the potential of biotechnological approaches in transforming hydrocarbons into industrially relevant chemicals. This research not only advances the field of bioengineering but also opens up new avenues for the sustainable production of chemical precursors (Park, Bak, Jeon, Jang, & Ahn, 2022).
Material Science and Nanotechnology
Hydroxyapatite nanoparticles modified with carboxylic acids demonstrate varied effects on cellular uptake and biocompatibility, dependent on their surface charge. This study provides insights into the interactions between nanoparticles and osteoblast cells, which are crucial for developing bone graft materials and understanding nanoparticle-mediated drug delivery systems. The findings suggest that surface modification can tailor the biological responses to hydroxyapatite nanoparticles, enhancing their application in medical and dental materials (Chen, Mccrate, Lee, & Li, 2011).
Propriétés
IUPAC Name |
dodecanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGBFUWBCDIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191660 | |
| Record name | Dodecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanedial | |
CAS RN |
38279-34-4 | |
| Record name | Dodecanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38279-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038279344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedial | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

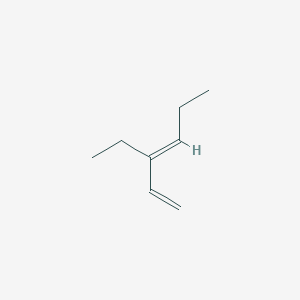
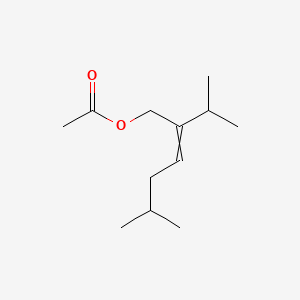
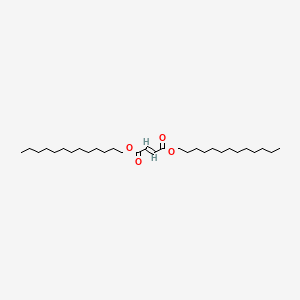
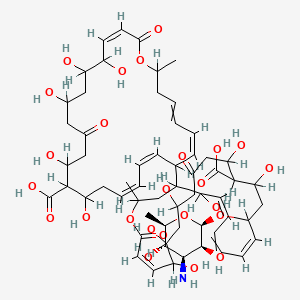
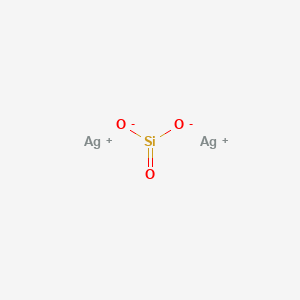
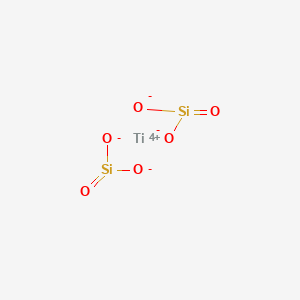
![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)
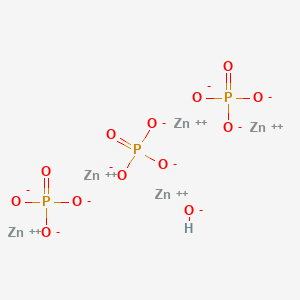
![Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1624077.png)
